molecular formula C13H18N2O4 B558721 (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid CAS No. 117142-26-4

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B558721
CAS No.: 117142-26-4
M. Wt: 266.29 g/mol
InChI Key: JLBCSWWZSSVXRQ-JTQLQIEISA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.29 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H18N2O4 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 266.29 g/mol .

Scientific Research Applications

  • Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives :

    • The compound was used as a starting material to synthesize new compounds AP-1 to AP-10, which showed strong anti-microbial activities against tested microorganisms (Pund et al., 2020).
  • Divergent and Solvent Dependent Reactions :

    • It was involved in reactions leading to the divergent synthesis of various compounds, demonstrating its versatility in chemical synthesis (Rossi et al., 2007).
  • Enantioselective Synthesis of Neuroexcitant Analogues :

    • The compound played a role in the enantioselective synthesis of neuroexcitant analogues, illustrating its importance in neurological research (Pajouhesh et al., 2000).
  • Introduction of N-Boc Groups into Amino Acids :

    • This compound was used to introduce the Boc group into hindered amino acids, showcasing its utility in amino acid modification (Vorbrüggen, 2008).
  • Aerobic Reactions with Copper :

    • It was involved in aerobic reactions with copper, indicating its potential in the study of metal-organic interactions (Speier et al., 1996).
  • N-tert-Butoxycarbonylation of Amines :

    • The compound was used for N-tert-butoxycarbonylation of amines, highlighting its role in the modification of amines (Heydari et al., 2007).
  • Synthesis of Methyl (Z)-2-((tert- Butoxycarbonyl)amino)-3-(dimethylamino)propenoate :

    • This research demonstrates the synthesis of diverse chemical structures using this compound as a starting material (Baš et al., 2001).
  • Collagen Cross-Links Synthesis :

    • The compound was essential in synthesizing key intermediates for preparing collagen cross-links, showing its significance in biochemical research (Adamczyk et al., 1999).
  • Infrared Spectra of N-tert-Butoxycarbonyl-amino Acids :

    • It was studied for its infrared spectra at different temperatures, contributing to the understanding of molecular interactions and structures (Bruyneel & Zeegers-Huyskens, 2000).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 0-8°C .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBCSWWZSSVXRQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427311
Record name N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117142-26-4
Record name N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-3-(3-pyridyl)-Ala-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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